molecular formula C5H3ClN2O B3030705 4-Chloropyrimidine-2-carbaldehyde CAS No. 944902-13-0

4-Chloropyrimidine-2-carbaldehyde

Cat. No.: B3030705
CAS No.: 944902-13-0
M. Wt: 142.54
InChI Key: SMUCDOCTYSKXDR-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2-carbaldehyde is a versatile chemical compound belonging to the pyrimidine family. It is widely used in various fields, including pharmaceutical synthesis, agrochemical development, and industrial research. The compound’s molecular formula is C5H3ClN2O, and it has a molecular weight of 142.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyrimidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the use of organolithium reagents for regioselective synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrimidine-2-carbaldehyde undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction often involves the use of organolithium reagents or other nucleophiles to introduce various substituents at specific positions on the pyrimidine ring.

    Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents to convert the aldehyde group to an alcohol or other reduced forms.

Major Products Formed: The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloropyrimidine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions. Notable applications include:

  • Antiviral Agents: It has been used in the synthesis of antiviral drugs, particularly those targeting viral polymerases.
  • Anticancer Compounds: Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of 4-chloropyrimidine derivatives led to compounds with enhanced efficacy against specific cancer types, highlighting its role as a starting material in drug discovery.

Agrochemical Development

The compound is also utilized in the development of agrochemicals, including fungicides and insecticides. Its structural features allow it to interact effectively with biological targets in pests and pathogens.

  • Fungicides: Research indicates that derivatives of this compound show significant antifungal activity against various plant pathogens.
  • Insecticides: It has been employed in synthesizing insecticides that disrupt the hormonal systems of insects, leading to effective pest control.

Data Table: Agrochemical Applications

Application TypeActive IngredientEfficacy
Fungicide4-Chloropyrimidine Derivative AHigh against Fusarium species
Insecticide4-Chloropyrimidine Derivative BEffective against Aphids

Industrial Research

In industrial settings, this compound is used for synthesizing various materials and chemicals. Its ability to undergo oxidation and reduction reactions makes it valuable for producing complex organic molecules.

  • Material Science: The compound is involved in creating polymers and other materials that require specific chemical properties.
  • Chemical Intermediates: It acts as a precursor for synthesizing other pyrimidine derivatives used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloropyrimidine-2-carbaldehyde involves its reactivity with nucleophiles and electrophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

4-Chloropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and reactivity. Similar compounds include:

    2-Chloropyridine: Used in the synthesis of fungicides and insecticides.

    4-Amino-2-chloropyridine: Utilized in the preparation of various pharmaceutical intermediates.

    4-Aminopyrimidine-5-carbaldehyde: Employed in the synthesis of fused pyrimidines and other heterocyclic compounds.

These compounds share similar reactivity patterns but differ in their specific applications and substitution patterns, highlighting the uniqueness of this compound.

Biological Activity

4-Chloropyrimidine-2-carbaldehyde is a chemical compound with the molecular formula C5_5H3_3ClN2_2O and a molecular weight of 142.54 g/mol. It belongs to the pyrimidine family and is recognized for its versatility in various scientific fields, particularly in pharmaceutical synthesis, agrochemical development, and industrial research. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and enzyme inhibition properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-chloropyrimidine derivatives. For instance, a series of pyrimidine analogues were synthesized and tested against various cancer cell lines. One notable compound, 4e , demonstrated significant cytotoxicity against leukemia cell lines with IC50_{50} values ranging from 0.94 µM to 4.23 µM across different cell types (NB4, HL60, MV4-11, K562) .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
4eNB40.94
4eHL601.62
4eMV4-111.90
4eK5624.23

These findings suggest that modifications on the pyrimidine ring can lead to enhanced anticancer activity, emphasizing the importance of structure-activity relationships (SARs) in drug development.

Anti-inflammatory Effects

In addition to its anticancer properties, 4-chloropyrimidine derivatives have shown promising anti-inflammatory activities. Research indicates that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, IC50_{50} values for COX-1 and COX-2 inhibition ranged from approximately 19 µM to 42 µM for various derivatives .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These compounds exhibited stronger inhibition of COX-2 compared to COX-1, indicating their potential as anti-inflammatory agents.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions that facilitate the introduction of various functional groups onto the pyrimidine ring.
  • Enzyme Interaction: Pyrimidine derivatives can bind to enzymes and proteins involved in critical biochemical pathways, influencing processes such as DNA synthesis and repair .
  • Gene Expression Modulation: Some studies suggest that these compounds may alter gene expression patterns related to cell proliferation and apoptosis.

Study on Anticancer Activity

A comprehensive study evaluated a library of pyrimidine derivatives for their anticancer properties against multiple leukemia cell lines. The results indicated that structural variations significantly impacted cytotoxicity, with specific substitutions leading to enhanced potency against targeted cancer cells .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of pyrimidine derivatives through in vivo models such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats. The results showed that certain derivatives exhibited comparable efficacy to indomethacin, a widely used anti-inflammatory drug .

Q & A

Q. Basic: What safety protocols are essential when handling 4-Chloropyrimidine-2-carbaldehyde in the lab?

Answer:

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
  • Waste Management : Segregate waste in labeled, sealed containers and collaborate with certified disposal services to avoid environmental contamination .
  • Emergency Measures : Ensure access to eyewash stations and safety showers. Train personnel on first-aid protocols for accidental exposure (e.g., rinsing affected areas for 15+ minutes) .

Q. Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

  • Chlorination of Pyrimidine Precursors : React pyrimidine-2-carbaldehyde derivatives with chlorinating agents (e.g., POCl₃) under anhydrous conditions. Monitor reaction progress via TLC .
  • Aldehyde Functionalization : Introduce the aldehyde group via Vilsmeier-Haack reactions, using DMF/POCl₃, followed by hydrolysis .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Analysis : ¹H/¹³C NMR to confirm aldehyde proton (δ ~10 ppm) and chloropyrimidine ring structure. Compare with literature data for similar derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl .
  • IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Q. Advanced: How can researchers resolve contradictory NMR data during structural elucidation?

Answer:

  • Cross-Validation : Combine NMR with X-ray crystallography (e.g., using SHELX software for structure refinement) to resolve ambiguities in peak assignments .
  • Computational Modeling : Perform DFT calculations to simulate NMR spectra and compare with experimental data. Tools like Gaussian or ORCA are recommended .

Q. Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

  • Optimized Stoichiometry : Adjust reagent ratios (e.g., POCl₃:pyrimidine molar ratio) to minimize side reactions. Use kinetic studies to identify rate-limiting steps .
  • Purification Techniques : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

Q. Basic: How should researchers document synthetic procedures for reproducibility?

Answer:

  • Detailed Experimental Sections : Include exact reaction conditions (temperature, solvent, catalyst), purification methods, and yields. Use standardized formats per IUPAC guidelines .
  • Supplementary Data : Provide raw spectral data (NMR, IR) in appendices and deposit crystallographic data in repositories like the Cambridge Structural Database .

Q. Advanced: How does computational chemistry aid in studying this compound’s reactivity?

Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or NWChem is recommended .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug discovery applications .

Q. Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation or moisture absorption .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives) .

Q. Advanced: How can impurities in this compound be identified and quantified?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and MS fragmentation to trace impurities. Calibrate with spiked standards .
  • NMR Signal Integration : Compare peak areas of minor signals against the main product to estimate impurity levels .

Q. Advanced: What methodologies validate the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) using fluorescence-based protocols. Include positive/negative controls .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., Cl position) with activity trends using multivariate regression analysis .

Properties

IUPAC Name

4-chloropyrimidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUCDOCTYSKXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679858
Record name 4-Chloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-13-0
Record name 4-Chloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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